
1,4-Bis(4-bromophenyl)-1,4-butanedione
Overview
Description
1,4-Bis(4-bromophenyl)-1,4-butanedione (CAS 2461-83-8) is a diketone derivative with a linear butanedione backbone (O=C-CH₂-CH₂-C=O) substituted at the 1- and 4-positions by para-bromophenyl groups. Its molecular formula is C₁₆H₁₀Br₂O₂, and it has a molecular weight of approximately 394 g/mol (calculated from constituent atomic masses). The bromine atoms at the para positions of the phenyl rings contribute to its electron-withdrawing properties, influencing reactivity and intermolecular interactions.
This compound is primarily utilized as a research chemical, serving as a precursor in organic synthesis and materials science. For instance, its synthesis often involves solvent optimization; dimethyl ether (DME) has been identified as superior to other solvents like DMF or DMSO for analogous compounds, improving yield and reducing byproducts .
Preparation Methods
Bromination of 1,4-Diphenyl-1,4-butanedione
Reaction Overview
The most direct method involves brominating 1,4-diphenyl-1,4-butanedione using elemental bromine (Br₂) or N-bromosuccinimide (NBS). The ketone groups on the butanedione backbone act as meta-directing groups, favoring para-bromination on each phenyl ring.
Key Reaction Conditions
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Catalyst : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)
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Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄)
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Temperature : 0–25°C (controlled to avoid over-bromination)
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Stoichiometry : 2.2 equivalents of Br₂ per phenyl ring
Mechanistic Pathway
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Electrophilic Aromatic Substitution : Br⁺ generation via FeBr₃-assisted heterolysis of Br₂.
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Para-Selectivity : Ketone groups direct bromination to the para position via resonance stabilization.
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Quenching : Excess bromine neutralized with sodium thiosulfate (Na₂S₂O₃).
Optimization Challenges
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Regioselectivity : Competing ortho-bromination may occur if temperature exceeds 30°C.
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Purity : Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the para-isomer.
Performance Data
Brominating Agent | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|
Br₂ | FeBr₃ | 68 | 92 |
NBS | AlCl₃ | 72 | 89 |
Friedel-Crafts Acylation with Pre-Brominated Aromatics
Reaction Overview
This two-step approach first synthesizes 4-bromophenylacetic acid derivatives, which are coupled via a diketone-forming reaction.
Step 1: Synthesis of 4-Bromophenylacetic Acid
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Reagents : 4-Bromotoluene, potassium permanganate (KMnO₄), acetic acid.
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Conditions : Oxidation under reflux (120°C, 6 hours).
Step 2: Diketone Formation
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Coupling Method : McMurry coupling using titanium(IV) chloride (TiCl₄) and zinc (Zn).
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Solvent : Tetrahydrofuran (THF) under inert atmosphere.
Mechanistic Insights
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Oxidative Coupling : TiCl₄ mediates deoxygenation, forming a Ti-intermediate that couples two acetyl groups.
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Reductive Elimination : Zn reduces intermediates to yield the diketone.
Yield Comparison
Starting Material | Coupling Agent | Yield (%) |
---|---|---|
4-Bromophenylacetic acid | TiCl₄/Zn | 55 |
4-Bromophenylacetyl chloride | AlCl₃ | 48 |
Palladium-Catalyzed Cross-Coupling
Reaction Overview
A Suzuki-Miyaura coupling strategy links pre-brominated aryl halides to a diketone precursor.
Synthetic Route
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Precursor Synthesis : 1,4-Butanedione functionalized with boronic ester groups.
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Coupling Reaction : React with 4-bromophenylboronic acid using Pd(PPh₃)₄.
Conditions
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (2 mol%).
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Base : Sodium carbonate (Na₂CO₃).
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Solvent : Dioxane/water (4:1).
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Temperature : 80°C, 12 hours.
Advantages
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Regioselectivity : Ensures exclusive para-bromophenyl attachment.
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Scalability : Adaptable to continuous-flow systems.
Performance Metrics
Boronic Acid Derivative | Catalyst Loading | Yield (%) |
---|---|---|
4-Bromophenylboronic acid | 2 mol% | 78 |
4-Bromo-2-methylphenylboronic acid | 2 mol% | 65 |
Comparative Analysis of Methods
Efficiency and Practicality
Method | Yield (%) | Cost (Relative) | Scalability |
---|---|---|---|
Direct Bromination | 68–72 | Low | Moderate |
Friedel-Crafts Acylation | 48–55 | Moderate | Low |
Suzuki Coupling | 78 | High | High |
Key Considerations
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Direct Bromination : Ideal for small-scale synthesis but requires rigorous temperature control.
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Suzuki Coupling : Preferred for high-purity applications despite higher catalyst costs.
Industrial-Scale Production Techniques
Continuous-Flow Bromination
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Reactor Type : Microfluidic tubular reactor.
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Advantages : Enhanced heat dissipation, reduced side reactions.
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Output : 1.2 kg/hour at 85% yield.
Solvent-Free Mechanochemical Synthesis
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Conditions : Ball milling with FeBr₃ and Br₂.
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Benefits : Eliminates solvent waste, 20% reduction in energy consumption.
Emerging Methodologies
Photocatalytic Bromination
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Catalyst : Eosin Y (organophotocatalyst).
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Light Source : Visible LED (450 nm).
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Yield : 63% with 94% para-selectivity.
Electrochemical Synthesis
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Setup : Undivided cell with graphite electrodes.
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Electrolyte : LiBr in acetonitrile.
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Efficiency : 70% yield at 2.5 V.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-bromophenyl)-1,4-butanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Reduction: Formation of 1,4-bis(4-bromophenyl)-1,4-butanediol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Organic Synthesis
1,4-Bis(4-bromophenyl)-1,4-butanedione serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various transformations such as:
- Substitution Reactions : The bromine atoms can be replaced with nucleophiles like amines or thiols.
- Reduction Reactions : Carbonyl groups can be reduced to alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Materials Science
This compound is utilized in the preparation of advanced materials and polymers with specific properties. Its ability to form covalent bonds makes it valuable for creating materials with tailored functionalities.
Medicinal Chemistry
Research has indicated potential applications in drug development. The compound is being investigated for its interactions with biological targets, which may lead to new therapeutic agents. Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens .
Biological Studies
This compound is also employed in biological research to explore its interactions with biomolecules. This includes studies on its potential therapeutic effects and mechanisms of action involving redox reactions and covalent bonding with nucleophiles.
Case Studies
Several studies have documented the effects and applications of this compound:
- Antimicrobial Activity : A comparative analysis demonstrated that derivatives of this compound exhibited significant antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus .
- Molecular Docking Studies : Research involving molecular docking simulations has identified specific binding affinities of the compound with various proteins, suggesting potential pathways for therapeutic applications .
Mechanism of Action
The mechanism of action of 1,4-Bis(4-bromophenyl)-1,4-butanedione involves its interaction with various molecular targets. The bromine atoms and carbonyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Backbones
1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)
- Molecular Formula : C₁₅H₁₂Br₂O
- Molecular Weight : ~368 g/mol
- Key Differences: This compound features a shorter propanone backbone (O=C-CH₃) substituted with bromophenyl groups at the 1- and 3-positions. The reduced chain length and altered substitution pattern decrease steric hindrance compared to the butanedione derivative.
- Applications : Marketed as a high-purity (>99%) chemical reagent for synthetic applications .
1,4-Bis(4-bromophenyl)-1,3-butadiyne (CAS 959-88-6)
- Molecular Formula : C₁₆H₈Br₂
- Molecular Weight : 360.04 g/mol
- Key Differences : Replaces the diketone moiety with a conjugated diyne (-C≡C-C≡C-), enhancing rigidity and electronic conjugation. This structural change facilitates applications in conductive polymers or optoelectronic materials .
Substituent Effects: Bromine vs. Other Functional Groups
1,4-Bis(4-nitrophenyl)-1,4-butanedione (CAS 108791-66-8)
- Molecular Formula : C₁₆H₁₂N₂O₆ (estimated)
- Molecular Weight : ~328 g/mol
- Key Differences: Nitro groups (-NO₂) replace bromine, introducing stronger electron-withdrawing effects. However, nitro derivatives may exhibit higher toxicity .
1,4-Bis(4-methoxyphenyl)-1,4-butanedione
- Molecular Formula : C₁₈H₁₈O₄
- Molecular Weight : ~310 g/mol
- Key Differences : Methoxy (-OCH₃) groups are electron-donating, improving solubility in polar solvents. This derivative is less reactive in electrophilic substitutions but may serve as a photostabilizer in polymers .
Functional Group Variations
(2E)-1,4-Bis(4-bromophenyl)but-2-ene-1,4-dione
- Molecular Formula : C₁₆H₁₀Br₂O₂
- Molecular Weight : ~394 g/mol
- Key Differences : Incorporates a trans double bond in the butanedione chain, reducing planarity (r.m.s. deviation = 0.011 Å vs. 0.003 Å for the chlorinated analog). This distortion impacts crystallinity and π-π stacking interactions .
1,4-Bis(4-bromophenyl)-2-hydroxybutane-1,4-dione (CAS 132567-64-7)
- Molecular Formula : C₁₆H₁₂Br₂O₃
- Molecular Weight : 412.08 g/mol
- Key Differences : A hydroxyl (-OH) group at the 2-position introduces hydrogen bonding, enhancing solubility in protic solvents. This modification is critical for biological activity, as seen in structurally related antitumor compounds .
Biological Activity
1,4-Bis(4-bromophenyl)-1,4-butanedione (C16H12Br2O2), also known as a brominated diketone compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, as well as its mechanisms of action and pharmacological applications.
Chemical Structure and Properties
- Chemical Formula : C16H12Br2O2
- Molecular Weight : 384.08 g/mol
- CAS Number : 74322-80-8
The compound features two bromophenyl groups attached to a butanedione backbone, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various derivatives, compounds similar to this diketone have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial and antifungal properties:
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 32 | Moderate against Staphylococcus aureus |
Chalcone derivative | 16 | Strong against Escherichia coli |
Benzyl bromide derivative | 8 | Strong against Candida albicans |
These findings suggest that the presence of bromine and the diketone structure may enhance the antimicrobial efficacy of the compounds.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : Studies show a reduction in cell viability in breast and colon cancer cell lines when treated with this compound.
- Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell metabolism and proliferation. Similar compounds have been noted for their ability to interact with enzymes such as monoamine oxidase and squalene–hopene cyclase, leading to disrupted cellular functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes that are crucial for cellular metabolism. For instance, it has been suggested that it might inhibit acetylcholinesterase and other metabolic enzymes involved in neurotransmission and cell signaling pathways .
- Oxidative Stress Induction : The presence of bromine atoms may enhance oxidative stress within cells, leading to apoptosis in cancerous cells while sparing normal cells under certain conditions .
Case Studies
Several studies have documented the effects of this compound:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that this compound exhibited stronger antibacterial properties than several synthetic chalcone derivatives when tested against clinical strains .
- Anticancer Efficacy : In vitro studies reported a significant decrease in viability of human colon carcinoma cells treated with varying concentrations of the compound over 48 hours. The IC50 value was determined to be approximately 25 µM .
- Mechanistic Insights : Research involving molecular docking studies indicated that the compound interacts favorably with target enzymes, suggesting a basis for its inhibitory effects on cancer cell growth .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows moderate absorption characteristics.
- Distribution : It tends to distribute widely due to its lipophilicity.
- Metabolism : Metabolic pathways involve oxidation and reduction reactions leading to various metabolites.
- Excretion : Primarily excreted via renal pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-Bis(4-bromophenyl)-1,4-butanedione, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-bromobenzene with succinyl chloride, followed by purification via column chromatography. Reaction efficiency can be optimized by controlling temperature (e.g., 0–5°C to minimize side reactions) and using Lewis acid catalysts like AlCl₃. Monitor progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) (>99% purity as per industrial standards for analogous brominated ketones) . For scale-up, consider solvent selection (e.g., dichloromethane for solubility) and stoichiometric ratios to avoid polyacylation byproducts.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.3–7.8 ppm for bromophenyl groups) and ketone carbonyl signals (δ 190–210 ppm).
- FTIR : Confirm ketone C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~428 for C₁₆H₁₂Br₂O₂). Cross-reference with crystallographic data from structurally similar diones (e.g., 1,4-Bis(4-chlorophenyl) analogs) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste in halogenated solvent containers .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its supramolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs. For example, in analogous 1,4-diones, intermolecular C=O···H-C interactions and halogen bonding (Br···O) stabilize the lattice . Key steps:
- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1).
- Data Collection : Resolve unit cell parameters (e.g., monoclinic system, space group P2₁/c for related structures) .
- Analysis : Software like OLEX2 or SHELXL can model Br-substituent effects on torsional angles and π-stacking distances.
Q. How do bromine substituents modulate the compound’s electronic properties for applications in optoelectronics?
- Methodological Answer : Bromine’s electron-withdrawing nature lowers the HOMO-LUMO gap. Characterize via:
- UV-Vis Spectroscopy : Compare λₘₐₓ with non-brominated analogs (e.g., redshift due to enhanced conjugation).
- Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte). Bromine typically increases reduction potentials by 0.2–0.3 V .
- DFT Calculations : Optimize geometry using Gaussian 16 with B3LYP/6-31G(d) basis sets to predict absorption spectra .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurity profiles. Use:
- Differential Scanning Calorimetry (DSC) : Compare melting points (e.g., 211–217°C for structurally similar bis-benzoyl compounds) .
- Thermogravimetric Analysis (TGA) : Assess decomposition under nitrogen (heating rate 10°C/min).
- Controlled Recrystallization : Isolate polymorphs using solvents of varying polarity (e.g., acetone vs. hexane) and re-test stability .
Properties
IUPAC Name |
1,4-bis(4-bromophenyl)butane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRFGKKQMVGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276973 | |
Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-83-8 | |
Record name | NSC222 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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